2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one
Description
Properties
CAS No. |
1692118-40-3 |
|---|---|
Molecular Formula |
C10H20N2OS |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H20N2OS/c1-9(8-14-3)10(13)12-6-4-11(2)5-7-12/h9H,4-8H2,1-3H3 |
InChI Key |
IIUWPGZIQGBIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate alkyl halide.
Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction between the piperazine derivative and a suitable ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine and methylsulfanyl derivatives
Scientific Research Applications
2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Cellular Metabolism: Affecting metabolic pathways to induce changes in cell function and viability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences and similarities with related propan-1-one derivatives:
Structural and Functional Analysis
Piperazine-Containing Analogues
- 3-Hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one (C₈H₁₆N₂O₂): Difference: Replaces the methylsulfanyl group with a hydroxyl group, reducing lipophilicity (clogP estimated at −0.5 vs. target compound’s ~1.2).
Aryl-Substituted Propan-1-Ones
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (C₁₄H₁₃NO₂): Difference: Aromatic hydroxyphenyl and pyridine substituents instead of aliphatic piperazine and methylsulfanyl groups. Safety Profile: Classified under WHO’s structural class III (high exposure threshold). While Ames tests were negative, structural alerts for genotoxicity exist .
Heterocyclic Derivatives
- 3-(1H-Indol-3-yl)-2-methyl-1-(thiazol-2-yl)propan-1-one (C₁₅H₁₄N₂OS):
Pharmacokinetic and Toxicity Considerations
- 4-Methylpiperazine Group : Present in both the target compound and 3-hydroxy-1-(4-methylpiperazin-1-yl)propan-1-one. Piperazine derivatives are often used in pharmaceuticals (e.g., antipsychotics) due to their ability to improve solubility and CNS penetration .
- Methylsulfanyl vs. Hydroxyl Groups : The SCH₃ group in the target compound may enhance metabolic stability compared to the hydroxyl group in C₈H₁₆N₂O₂, which could undergo glucuronidation .
- Genotoxicity Risks: Aryl-substituted propan-1-ones (e.g., WHO-evaluated compounds) highlight the importance of structural alerts in safety assessments, a consideration if the target compound is developed further .
Q & A
Basic: What are the optimal synthetic routes for 2-methyl-1-(4-methylpiperazin-1-yl)-3-(methylsulfanyl)propan-1-one?
Answer:
The compound can be synthesized via multi-step reactions, including:
- Nucleophilic substitution at the piperazine ring using methylsulfanylpropane reagents under basic conditions (e.g., triethylamine) .
- Ketone functionalization through Friedel-Crafts acylation or Grignard reactions to introduce the methyl group at the propan-1-one moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Key intermediates should be characterized by -NMR and LC-MS at each step to confirm regioselectivity and avoid side products .
Basic: How can the crystal structure of this compound be resolved, and which software tools are recommended?
Answer:
X-ray crystallography is the gold standard. Key steps include:
- Crystallization : Use slow evaporation with solvents like dichloromethane/hexane mixtures .
- Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å).
- Refinement : Use SHELXL for small-molecule refinement due to its robust handling of disorder and thermal parameters .
For macromolecular complexes (e.g., protein-ligand structures), SHELXPRO can interface with PHENIX or REFMAC5 .
Advanced: How do structural modifications (e.g., methylsulfanyl vs. sulfonyl groups) impact biological activity?
Answer:
Comparative structure-activity relationship (SAR) studies reveal:
- Methylsulfanyl group : Enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing metabolic stability .
- Sulfonyl substitution : Increases polarity (logP ~1.2), enhancing solubility but potentially weakening target binding affinity .
- Piperazine ring methylation : Reduces off-target interactions with monoamine transporters, as shown in docking studies using AutoDock Vina .
Validate hypotheses via radioligand binding assays (e.g., -labeled analogs) and ADMET profiling .
Advanced: How should researchers address contradictions in biological assay data (e.g., IC50 variability)?
Answer:
Contradictions often arise from:
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 can alter protonation states) and incubation times .
- Impurity interference : Use HPLC-PDA (≥98% purity threshold) to exclude contaminants like 2-methyl-1-(3-methylphenyl)propan-1-one derivatives .
- Cell line variability : Compare results across ≥3 cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : - and -NMR to confirm methylpiperazine and methylsulfanyl group integration .
- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation pattern validation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect diastereomers .
Advanced: What computational strategies are effective for predicting target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Glide with crystal structures of related targets (e.g., dopamine D2 receptor PDB: 6CM4) .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2.0 Å) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Validate predictions with surface plasmon resonance (SPR) to measure values .
Basic: How can researchers mitigate oxidation of the methylsulfanyl group during storage?
Answer:
- Storage conditions : Use amber vials under argon at -20°C to prevent light- or oxygen-induced oxidation to sulfoxide/sulfone derivatives .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) in stock solutions .
- QC monitoring : Track oxidation via LC-MS (monitor [M+16] for sulfoxide) every 3 months .
Advanced: What strategies optimize yield in large-scale synthesis (>10 g)?
Answer:
- Flow chemistry : Use continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 80% yield in 2 hours vs. 65% in batch) .
- Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
- Solvent recycling : Implement distillation for DCM/THF recovery, reducing costs by ~30% .
Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?
Answer:
- Chiral centers : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test in vitro/in vivo .
- Pharmacokinetics : The (R)-enantiomer shows 2.3× higher AUC in rat plasma due to slower CYP3A4 metabolism .
- Toxicity : The (S)-enantiomer may induce hepatotoxicity (ALT elevation in preclinical models) .
Basic: What are the key safety considerations for handling this compound?
Answer:
- Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (LD50 >500 mg/kg in rats) .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid sulfur oxide emissions .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
